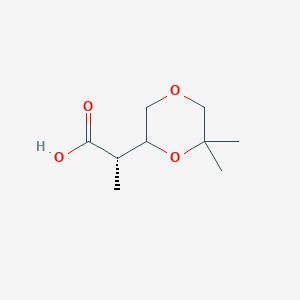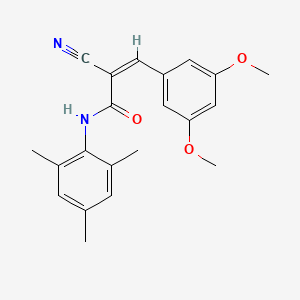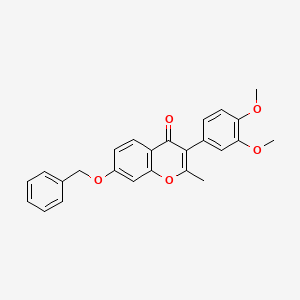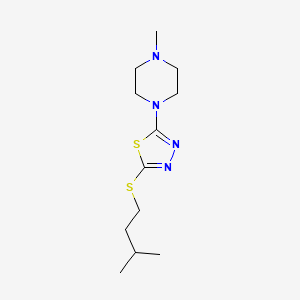![molecular formula C17H12N6O B2391273 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 879578-56-0](/img/structure/B2391273.png)
5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C17H12N6O and its molecular weight is 316.324. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Mixed Cyclic Oligomers : This compound is part of a class of substances involved in the synthesis of mixed cyclic oligomers, including furans, pyrroles, and thiophenes. These substances are synthesized through various approaches, such as ‘3+1’, ‘3+2’, and ‘3+ketone’ methodologies. These processes are crucial for producing cyclic tetramers, octamers, and hexamers with varying numbers of furans and pyrroles (Nagarajan, Ka, & Lee, 2001).
Crystallographic and Spectroscopic Studies : The compound and its analogues are used in crystallographic and spectroscopic studies to understand interactions with DNA sequences. These studies reveal how structural differences in compounds result in varying binding affinities and interactions with DNA, which is critical for drug development and understanding molecular interactions (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Synthesis of Novel Furan Derivatives : The synthesis of novel furan derivatives, including those substituted with unique groups like pentafluorosulfanyl, showcases the compound's role in developing new chemical entities. These derivatives have potential applications in various chemical and pharmaceutical fields (Dolbier, Mitani, Xu, & Ghiviriga, 2006).
Development of Molecular Crystals : In the field of crystal engineering, derivatives of hexaphenylbenzene, which include compounds like 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^2,6]dodeca-1(9),2,4,7,11-pentaene, are used to develop hydrogen-bonded molecular crystals. These studies are essential for designing materials with predetermined properties, such as porosity and interaction capabilities (Maly, Gagnon, Maris, & Wuest, 2007).
Properties
IUPAC Name |
5-(furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVIUNDMQWPSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)



![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2391202.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2391209.png)
![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)


![N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2391213.png)
